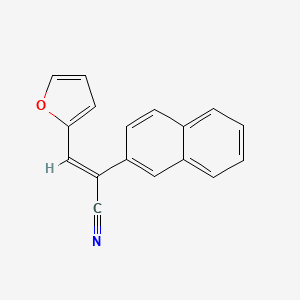

3-(2-furyl)-2-(2-naphthyl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-2-naphthalen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-12-16(11-17-6-3-9-19-17)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJUDFLVUIRJV-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=CO3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Furyl 2 2 Naphthyl Acrylonitrile and Analogues

Retrosynthetic Analysis of the 3-(2-furyl)-2-(2-naphthyl)acrylonitrile Framework

A retrosynthetic analysis of the target molecule, this compound, reveals two primary and logical disconnection points centered around the core acrylonitrile (B1666552) scaffold. The most common disconnection is at the alkene C=C double bond, which points to a condensation reaction. This leads to two potential synthetic pathways, both rooted in the Knoevenagel condensation.

Pathway A: This pathway involves a disconnection between the Cα and Cβ of the acrylonitrile unit. This suggests that the molecule can be synthesized from 2-naphthaldehyde (B31174) (1) and 2-(2-furyl)acetonitrile (2) . This is often the preferred route as the aldehyde component is commercially available and the active methylene (B1212753) compound can be prepared from corresponding precursors.

Pathway B: An alternative disconnection, also at the double bond, suggests 2-furancarboxaldehyde (furfural) (3) and 2-(2-naphthyl)acetonitrile (4) as the starting materials. The feasibility of this pathway is contingent on the availability and reactivity of 2-(2-naphthyl)acetonitrile.

A third, less common, disconnection can be envisioned for methods like the Horner-Wadsworth-Emmons reaction. This involves breaking the double bond to yield 2-naphthaldehyde (1) and a phosphonate (B1237965) ylide derived from (2-furyl)methylphosphonate (5) .

These analyses form the basis for exploring classical condensation reactions and modern synthetic methods for the construction of the target molecule and its analogues.

Classical Condensation Reactions in Acrylonitrile Synthesis

Classical condensation reactions remain the cornerstone for synthesizing α,β-unsaturated nitriles. These methods typically involve the reaction of a carbonyl compound with an active methylene compound, facilitated by a basic or, in some cases, acidic catalyst.

Knoevenagel Condensation Approaches for α,β-Unsaturated Nitriles

The Knoevenagel condensation is a highly effective and widely used method for C-C bond formation, reacting an aldehyde or ketone with an active methylene compound, such as a nitrile, in the presence of a weak base. sigmaaldrich.comwikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product. wikipedia.org For the synthesis of this compound, this involves condensing an aldehyde (2-naphthaldehyde or furfural) with the corresponding arylacetonitrile. amazonaws.comresearchgate.net

The general mechanism involves the deprotonation of the active methylene compound (e.g., 2-(2-furyl)acetonitrile) by a basic catalyst to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 2-naphthaldehyde). The resulting aldol-type intermediate subsequently undergoes dehydration, often spontaneously or with gentle heating, to afford the final conjugated acrylonitrile. organic-chemistry.org

The efficiency and yield of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. A variety of catalysts have been explored for the synthesis of related furan-containing acrylonitriles. For instance, studies on the condensation of 5-(hydroxymethyl)furfural (5-HMF) with active methylene compounds have demonstrated the efficacy of biogenic carbonates (calcium and barium carbonates) as heterogeneous basic catalysts. mdpi.com These reactions can be performed under solvent-free conditions at elevated temperatures (e.g., 100 °C), offering good yields and operational simplicity. mdpi.com

The choice of solvent can also play a critical role. While solvent-free conditions are often preferred from a green chemistry perspective sciensage.info, various solvents have been tested for similar reactions. In the condensation of furfural (B47365) with acetylacetone, solvents like toluene (B28343), ethanol, and DMSO have been investigated, with toluene showing favorable results under specific catalytic conditions. researchgate.net The optimization often involves balancing reaction time, temperature, and catalyst loading to maximize the yield of the desired product. mdpi.com

| Catalyst | Aldehyde | Active Methylene Compound | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Biogenic Ca:Ba Carbonate (50:50) | 5-HMF | Ethyl Cyanoacetate | 100 °C, 1 h, solvent-free | 87% | mdpi.com |

| Piperidine (B6355638) | 2-Methoxybenzaldehyde | Thiobarbituric acid | Ethanol, reflux | High | wikipedia.org |

| Sodium Alginate | Furfural | Acetylacetone | Toluene, 140 °C, 6 h | ~85% | sciensage.inforesearchgate.net |

| Amino-functionalized MOF | Benzaldehyde | Malononitrile (B47326) | Ethanol, RT, 5 min | >99% | nih.gov |

To improve the efficiency, selectivity, and environmental footprint of the Knoevenagel condensation, various modified protocols have been developed. The Doebner modification utilizes pyridine (B92270) as a solvent and catalyst, which is particularly effective when one of the activating groups on the active methylene component is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Recent research has focused on developing greener and more sustainable protocols. This includes the use of water as a reaction medium, often at elevated temperatures, which can promote the reaction without the need for a catalyst in some cases. rsc.org The use of ultrasound or microwave irradiation has also been shown to accelerate the reaction, leading to shorter reaction times and often improved yields. sigmaaldrich.com Furthermore, heterogeneous catalysts, such as functionalized metal-organic frameworks (MOFs) nih.gov and hydrotalcites researchgate.net, are gaining attention. These catalysts offer advantages like easy separation from the reaction mixture and potential for recycling, which is beneficial for industrial-scale synthesis. sciensage.infonih.gov

Wittig and Horner–Wadsworth–Emmons Type Reactions in Conjugated Nitrile Formation

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful alternative for the synthesis of α,β-unsaturated compounds, including acrylonitriles. wikipedia.org It involves the reaction of an aldehyde or ketone with a stabilized phosphonate carbanion. tcichemicals.com A key advantage of the HWE reaction over the classical Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during workup. wikipedia.org Moreover, the HWE reaction typically shows high selectivity for the formation of the (E)-alkene, which is often the desired isomer in conjugated systems. wikipedia.orgtcichemicals.com

In the context of synthesizing this compound, the HWE reaction would involve the deprotonation of a phosphonate ester, such as diethyl (cyanomethyl)(2-furyl)phosphonate, using a suitable base (e.g., NaH, BuLi) to generate the stabilized carbanion. This carbanion would then react with 2-naphthaldehyde to form the target acrylonitrile. The nitrile group provides the necessary stabilization for the phosphonate carbanion, making it an ideal substrate for this reaction. The stereoselectivity of the HWE reaction is influenced by factors such as the nature of the substituents, the base used, and the reaction temperature. wikipedia.orgconicet.gov.ar

The versatility of the HWE reaction is demonstrated by its widespread use in the total synthesis of complex natural products, where reliable and stereoselective olefination is crucial. conicet.gov.arresearchgate.net

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion (stabilized) |

| Reactivity of Ylide/Carbanion | Generally more basic | More nucleophilic, less basic |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble) |

| Stereoselectivity | Variable; often gives Z-alkenes with non-stabilized ylides | Typically high selectivity for E-alkenes |

| Reference | wikipedia.orgtcichemicals.com |

Multi-Component Reactions (MCRs) for Constructing the Acrylonitrile Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer a powerful and efficient strategy for building molecular complexity. nih.gov Various MCRs can be envisioned for the construction of the this compound scaffold or its close analogues.

For example, a three-component reaction could potentially involve 2-naphthaldehyde, malononitrile, and a furan (B31954) derivative. In many MCRs that produce highly substituted nitriles, malononitrile serves as a versatile C3 synthon. The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of a third nucleophilic component. researchgate.net

Another approach involves using 2-naphthol (B1666908) as a starting material. The Betti reaction, for instance, is a three-component reaction of 2-naphthol, an aldehyde, and an amine to form aminobenzylnaphthols, which can be further functionalized. chemicalpapers.com While not directly yielding an acrylonitrile, these MCRs highlight the potential to rapidly assemble the core naphthyl and furan structures in a single pot, which could then be converted to the target molecule in subsequent steps. The development of novel MCRs remains an active area of research, driven by the principles of atom economy and synthetic efficiency. nih.gov

Design and Implementation of One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. rsc.org For the synthesis of substituted acrylonitriles, a one-pot approach can be designed by combining the alkylation of a phosphonoacetate followed by a Horner-Wadsworth-Emmons (HWE) reaction with formaldehyde. This method allows for the smooth introduction of various side chains under mild conditions with short reaction times. uctm.edu

Another one-pot strategy involves the coupling of alcohol oxidation with a subsequent Knoevenagel condensation. For instance, 5-hydroxymethylfurfural (B1680220) (HMF) can be oxidized to 2,5-diformylfuran (DFF), which then reacts with a methylene active compound like malononitrile in the same pot to yield furilydenepropanenitrile derivatives. researchgate.net This principle can be adapted for the synthesis of this compound by using the appropriate starting materials.

Researchers have developed efficient one-pot, three-component reactions for synthesizing related heterocyclic structures, such as 2-hydroxynaphthyl pyrroles, under solvent-free conditions, highlighting the versatility of one-pot methodologies. nih.gov

Exploration of Pseudo-Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rsc.orgfrontiersin.org Pseudo-multicomponent reactions (pseudo-MCRs) are a subclass where one of the reactants participates in two or more steps. researchgate.net This approach is valuable for generating complex molecules from simpler, repeated building blocks. researchgate.net

While specific pseudo-MCRs for this compound are not extensively documented, the principles can be applied. For example, a reaction could be designed involving an aldehyde, malononitrile, and a nucleophile in a cascade sequence to build complex molecular scaffolds. frontiersin.org The synthesis of polysubstituted 2-piperidinones has been achieved through a pseudo-five-component reaction involving two equivalents of an aromatic aldehyde, demonstrating the potential for creating complex heterocyclic systems. nih.gov These strategies offer a pathway to generate libraries of diverse compounds for various applications by systematically varying the starting components. frontiersin.org

Transition Metal-Catalyzed Coupling Reactions in Assembling Aryl/Heteroaryl Acrylonitriles

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, copper, and nickel are particularly prominent in the synthesis of substituted acrylonitriles.

Palladium-Catalyzed Cross-Coupling Strategies for Olefinic Bond Formation

Palladium-catalyzed cross-coupling reactions are highly effective for forming the olefinic bond in aryl acrylonitriles. nih.gov A key strategy is the α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.gov Research has shown that a Palladium/NIXANTPHOS-based catalyst system can efficiently synthesize a variety of substituted aryl acrylonitriles with yields up to 95%. beilstein-journals.orgnih.gov

Notably, the reaction tolerates sterically demanding substrates. For instance, the reaction of 2-naphthyl acetonitrile (B52724) with bromomethylenecyclohexane (B72221) proceeds with a good yield of 67%, demonstrating the method's applicability for synthesizing complex structures like this compound. nih.govbeilstein-journals.org The general mechanism involves the oxidative addition of the vinyl halide to a Pd(0) species, followed by reaction with the deprotonated arylacetonitrile and subsequent reductive elimination to form the product and regenerate the catalyst. google.com

| Arylacetonitrile Substrate | Vinyl Halide/Triflate | Catalyst System | Yield (%) |

|---|---|---|---|

| Phenylacetonitrile | 2-bromo-1-propene | Pd(OAc)₂ / NIXANTPHOS | 70 (gram-scale) |

| 4-Methoxyphenylacetonitrile | Bromomethylenecyclohexane | Pd(OAc)₂ / NIXANTPHOS | 67 |

| 2-Naphthyl acetonitrile | Bromomethylenecyclohexane | Pd(OAc)₂ / NIXANTPHOS | 67 |

| 2-(Thiophen-2-yl)acetonitrile | Bromomethylenecyclohexane | Pd(OAc)₂ / NIXANTPHOS | 47 |

| 2-(1-Methyl-1H-indol-3-yl)acetonitrile | Bromomethylenecyclohexane | Pd(OAc)₂ / NIXANTPHOS | 93 |

Copper-Catalyzed Methodologies for Heterocyclic-Substituted Nitriles

Copper catalysts offer a cost-effective and less toxic alternative to palladium for certain cross-coupling reactions. Copper-catalyzed methods are particularly useful for synthesizing molecules containing heterocyclic rings. academie-sciences.fr For instance, the synthesis of 2-(het)aryl-3-cyanobenzofurans can be achieved in a one-pot sequence involving a base-induced reaction followed by a copper-catalyzed intramolecular O-arylation. academie-sciences.fr

Copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst in various multicomponent reactions to produce nitrogen-containing heterocycles. conicet.gov.ar Furthermore, copper catalysis can facilitate the direct assembly of β-trifluoromethylated acrylonitriles from alkynes under mild conditions, showcasing the versatility of copper in nitrile synthesis. These methodologies suggest that a copper-catalyzed approach could be viable for coupling a furan-containing fragment with a naphthyl component to form the desired acrylonitrile.

| Reaction Type | Catalyst | Key Feature | Reference |

|---|---|---|---|

| Synthesis of 2-(het)aryl-3-cyanobenzofurans | CuI / L-proline | One-pot intramolecular O-arylation | academie-sciences.fr |

| Synthesis of β-trifluoromethylated acrylonitriles | Copper catalyst | Direct alkyne difunctionalization | |

| Cascade synthesis of imidazo[1,2-a]pyridines | Cu(OTf)₂ | Multicomponent reaction forming multiple C-N bonds | conicet.gov.ar |

| Synthesis of trifluoromethylated naphthoquinones | Copper catalyst | Cascade trifluoromethylation/cyclization | google.com |

Nickel-Catalyzed Approaches to Substituted Acrylonitriles

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry due to the earth-abundance and unique reactivity of nickel. Nickel-catalyzed methods have been developed for the synthesis of various organic molecules, including those requiring the formation of challenging C(sp³)–C bonds.

While palladium is often the catalyst of choice, nickel catalysts can be highly effective for specific transformations. For example, nickel-molybdenum (B8610338) mixed nitrides have been reported as catalysts for the ammoxidation of propane (B168953) to acrylonitrile. In the realm of cross-coupling, nickel catalysts, often in combination with specific phosphine (B1218219) ligands, can facilitate C-S bond formation for sterically hindered substrates. These principles can be extended to the synthesis of substituted acrylonitriles, providing an alternative to palladium- and copper-based systems, especially when cost is a significant consideration.

Solvent-Free and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. Solvent-free reactions are a key aspect of this approach. The Knoevenagel condensation, a primary route to this compound, is well-suited to solvent-free conditions.

Stereoselective Synthesis of Geometric Isomers (E/Z) of this compound

The primary route for the synthesis of this compound is the Knoevenagel condensation between 2-furaldehyde and 2-naphthylacetonitrile (B189437). This reaction is typically catalyzed by a base, which deprotonates the α-carbon of 2-naphthylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-furaldehyde. Subsequent dehydration of the resulting aldol (B89426) addition product yields the final acrylonitrile.

The stereochemical outcome of the Knoevenagel condensation can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For analogous syntheses of 3-(furan-2-yl)acrylonitrile derivatives, various catalytic systems have been explored to achieve high stereoselectivity. For instance, the use of biogenic carbonates (a mixture of calcium and barium carbonates) as heterogeneous catalysts in solvent-free conditions has been shown to produce 3-(furan-2-yl)acrylonitrile derivatives with excellent (E)-selectivity. mdpi.comresearchgate.net Similarly, magnesium oxide (MgO) and magnesium hydroxide (B78521) (Mg(OH)₂) have been employed as effective catalysts in the solvent-free Knoevenagel condensation of 5-(hydroxymethyl)furfural with malononitrile, indicating their potential for controlling stereochemistry in related reactions. academie-sciences.fr

In a study on the synthesis of analogous 2-naphthyl-3-furylacrylic acids via a modified Perkin reaction, it was noted that the ratio of (Z) to (E) isomers depended on the starting naphthylacetic acid, with β-naphthylacetic acid yielding a higher proportion of the Z isomer compared to α-naphthylacetic acid. This suggests that the steric and electronic properties of the reactants play a crucial role in determining the isomeric ratio.

The control of the E/Z isomer ratio is a key challenge in the synthesis of this compound. The selection of appropriate reaction conditions is paramount to achieving a desired stereoisomer.

Control of Stereoisomeric Ratios:

The stereoselectivity of the Knoevenagel condensation can be directed towards the thermodynamically more stable isomer, which is often the (E)-isomer due to reduced steric hindrance. The choice of base can influence the reaction pathway and the isomeric outcome. Mild bases, such as piperidine or ammonium (B1175870) salts, are commonly used. The reaction solvent also plays a significant role; polar solvents can stabilize charged intermediates and influence the transition state energies, thereby affecting the E/Z ratio.

For example, in the synthesis of related 3-(furan-2-yl)acrylonitrile derivatives, solvent-free conditions using solid catalysts have been shown to favor the formation of the (E)-isomer with high selectivity. mdpi.comresearchgate.netbohrium.com The reaction temperature can also be optimized to favor the formation of one isomer over the other, as the isomers may interconvert under certain conditions, eventually leading to the thermodynamically more stable product.

Characterization of Stereoisomeric Ratios:

Once the synthesis is complete, the determination of the E/Z isomeric ratio and the structural elucidation of each isomer are crucial. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: The chemical shifts of the vinylic proton and the protons of the furan and naphthyl rings in the ¹H NMR spectrum are sensitive to the geometry of the double bond. In the case of analogous 2-naphthyl-3-furylacrylic acids, the vinylic proton of the (Z)-isomer typically resonates at a lower field (further downfield) compared to the (E)-isomer. This is attributed to the deshielding effect of the nearby carbonyl group in the (Z)-configuration. A similar trend would be expected for the nitrile analogue, where the vinylic proton of the (Z)-isomer would be deshielded by the cyano group. The protons of the furan ring, particularly the one adjacent to the double bond, also show distinct chemical shifts for the E and Z isomers. Integration of the signals corresponding to each isomer in the ¹H NMR spectrum allows for the quantitative determination of the E/Z ratio.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including the stereochemistry of the double bond. For a crystalline sample of a single isomer, X-ray analysis can definitively confirm its (E) or (Z) configuration by precisely measuring the bond angles and dihedral angles. For instance, the crystal structure of the related compound (E)-3-(furan-2-yl)acrylonitrile has been determined, confirming its (E)-geometry. researchgate.net

The following table summarizes the expected characterization data for the isomers of this compound based on data from analogous compounds.

| Isomer | Expected ¹H NMR Chemical Shift of Vinylic Proton | Rationale for Chemical Shift | Confirmatory Technique |

| (E)-isomer | More upfield | The vinylic proton is spatially distant from the electron-withdrawing cyano group. | X-ray Crystallography |

| (Z)-isomer | More downfield | The vinylic proton is in close proximity to the deshielding cyano group. | X-ray Crystallography |

Mechanistic Insights into the Formation and Reactivity of 3 2 Furyl 2 2 Naphthyl Acrylonitrile

Reactivity Profiling in Diverse Reaction Environments

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The nitrile group (C≡N) in 3-(2-furyl)-2-(2-naphthyl)acrylonitrile is a key site for nucleophilic attack. The strong electron-withdrawing nature of the cyano group polarizes the molecule, rendering the carbon atom of the nitrile susceptible to attack by nucleophiles.

Nucleophilic addition to the nitrile carbon can lead to a variety of products, depending on the nucleophile and reaction conditions. For instance, the addition of organometallic reagents, such as Grignard or organolithium compounds, would be expected to form a metallo-imine intermediate. Subsequent hydrolysis of this intermediate would yield a ketone.

The reactivity of the nitrile group can be influenced by the electronic properties of the furan (B31954) and naphthalene (B1677914) substituents. The furan ring, being an electron-rich aromatic system, may slightly decrease the electrophilicity of the nitrile carbon through resonance. Conversely, the electron-withdrawing nature of the acrylonitrile (B1666552) backbone enhances it.

While direct nucleophilic substitution at the nitrile carbon is not a typical reaction pathway, reactions that result in the transformation of the nitrile group are well-documented for related compounds. For example, hydrolysis of the nitrile under acidic or basic conditions would lead to the corresponding carboxylic acid or amide. Reduction of the nitrile group, using reagents like lithium aluminum hydride, would yield a primary amine.

Below is a table summarizing potential nucleophilic addition reactions to the nitrile group of acrylonitrile derivatives.

| Nucleophile | Reagent Example | Product Type after Hydrolysis |

| Organometallic Reagent | Grignard Reagent (R-MgBr) | Ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH4) | Primary Amine |

| Water (Hydrolysis) | H3O+ or OH- | Carboxylic Acid or Amide |

| Alcohols | ROH, H+ | Imidate |

This table is illustrative of general reactivity and not based on specific experimental data for this compound.

Cycloaddition Reactions (e.g., [4+2], [8+2]) and Pericyclic Pathways

The presence of both a furan ring and an activated dienophile system in this compound suggests the potential for intramolecular and intermolecular cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The furan moiety can act as a diene in a Diels-Alder reaction. researchgate.net In an intermolecular reaction, a suitable dienophile could react with the furan ring to form a 7-oxanorbornene derivative. The efficiency and selectivity of such reactions are often influenced by the substituents on the furan and the dienophile. nih.gov In the case of this compound, the electron-withdrawing acrylonitrile group attached to the furan ring would decrease its reactivity as a diene. However, reactions with highly reactive dienophiles might still be possible, potentially catalyzed by Lewis acids. nih.gov

An intramolecular [4+2] cycloaddition is also a possibility, though sterically demanding in this specific molecule. Theoretical studies on related furan-containing systems have explored such pericyclic pathways. manchester.ac.uk

[8+2] Cycloaddition: While less common than [4+2] cycloadditions, [8+2] cycloadditions involving naphthalene derivatives have been reported. In principle, the naphthalene ring could act as an 8π component in a cycloaddition with a 2π partner. However, such reactions are typically limited to specific substrates and conditions and are not a general pathway for naphthalenes.

The following table outlines potential cycloaddition pathways for this compound.

| Reaction Type | π-System(s) Involved | Potential Product | Notes |

| Intermolecular [4+2] | Furan ring (diene) + external dienophile | 7-Oxanorbornene derivative | Reactivity of furan is reduced by the electron-withdrawing substituent. nih.gov |

| Photochemical [2+2] | Naphthalene ring + alkene moiety | Cyclobutane (B1203170) adduct | Naphthalene can undergo photoaddition to alkenes. cdnsciencepub.comcdnsciencepub.com |

This table is based on known reactivity of furan and naphthalene systems.

Radical Reaction Pathways of Acrylonitrile Derivatives

The activated double bond in the acrylonitrile moiety of this compound is susceptible to radical addition reactions. The stability of the resulting radical intermediate is enhanced by the adjacent nitrile and aromatic groups.

Radical reactions can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN). chemtube3d.com For instance, the addition of an alkyl radical to the β-carbon of the acrylonitrile would generate a more stable α-cyano radical, which can then be trapped or propagate a chain reaction. chemtube3d.com

Aryl radicals, which can be generated from aryl diazonium salts or via photoredox catalysis, can also add to the double bond of acrylonitrile derivatives. acs.orgacs.org This provides a pathway for the formation of complex molecular architectures. The reaction of an aryl radical with this compound would likely proceed via addition to the double bond.

Theoretical studies on the reaction of acrylonitrile with hydroxyl radicals have shown that addition to the C=C double bond is a major pathway. rsc.org Similar reactivity would be expected for other radical species.

Photochemical Transformations and Mechanistic Pathways for Acrylonitriles with Aromatic Substituents

The presence of two chromophores, the furan and naphthalene rings, along with the acrylonitrile system, suggests that this compound will exhibit rich and complex photochemistry. rsc.org

Upon absorption of light, the molecule can be promoted to an excited state, from which it can undergo various transformations. umd.edu For acrylonitrile itself, photochemical isomerization to isoacrylonitrile via a conical intersection has been studied theoretically. nih.govrsc.orgresearchgate.net The presence of aromatic substituents is known to influence the photochemical behavior significantly.

One common photochemical reaction for molecules with a C=C double bond is E/Z (cis/trans) isomerization. Irradiation of a solution of this compound could lead to a photostationary state of its geometric isomers.

Furthermore, photochemical cycloadditions are a well-established class of reactions for aromatic compounds. cdnsciencepub.commcmaster.ca The photoaddition of acrylonitrile to benzene (B151609) and naphthalene has been reported to yield cyclobutane derivatives. cdnsciencepub.comcdnsciencepub.comrsc.org In the case of this compound, an intramolecular [2+2] photocycloaddition between the acrylonitrile double bond and the naphthalene ring is a plausible pathway. Similarly, intermolecular photocycloadditions with other alkenes are also possible. The regiochemistry and stereochemistry of these cycloadditions would be governed by the stability of the intermediate biradicals or exciplexes formed. cdnsciencepub.com

The following table summarizes potential photochemical reactions for this compound.

| Reaction Type | Moiety Involved | Potential Product(s) | Mechanistic Feature |

| E/Z Isomerization | Acrylonitrile C=C bond | Geometric isomer | Reversible reaction leading to a photostationary state. |

| Intramolecular [2+2] Photocycloaddition | Naphthalene ring and acrylonitrile C=C | Polycyclic cyclobutane derivative | Proceeds via an excited state intermediate. cdnsciencepub.comcdnsciencepub.com |

| Intermolecular [2+2] Photocycloaddition | Naphthalene or furan ring and external alkene | Cyclobutane adduct | Involves the formation of an exciplex or biradical. cdnsciencepub.com |

This table is based on known photochemical reactions of related aromatic and acrylonitrile compounds.

Advanced Structural Characterization and Spectroscopic Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton and carbon signals can be achieved, confirming the presence and connectivity of the furan (B31954) and naphthalene (B1677914) rings attached to the acrylonitrile (B1666552) core.

One-dimensional NMR provides fundamental information about the chemical environment and neighboring nuclei for each atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the naphthalene system, and the vinylic proton of the acrylonitrile group. The furan protons typically appear as multiplets in the aromatic region, with characteristic coupling constants. stackexchange.comchemicalbook.com The seven protons of the naphthyl group would produce a complex series of multiplets in the downfield aromatic region, generally between 7.5 and 8.5 ppm. researchgate.net The singlet for the vinylic proton on the acrylonitrile backbone is also anticipated in this aromatic region.

¹³C NMR: The carbon-13 spectrum provides information on all unique carbon atoms. Key signals would include those for the cyano group (-CN) carbon, typically observed around 115-120 ppm, and the carbons of the double bond. The carbons of the furan and naphthalene rings would generate a series of signals in the aromatic region (approx. 110-150 ppm). researchgate.net

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, can be used to characterize the nitrile functional group. The chemical shift of the nitrogen atom in the cyano group provides insight into the electronic environment of this functionality.

A representative table of expected proton chemical shifts is provided below, based on analyses of structurally similar compounds.

| Proton Assignment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| Naphthyl-H | 7.5 - 8.5 | m (multiplet) |

| Vinyl-H | 7.0 - 8.0 | s (singlet) |

| Furyl-H | 6.5 - 7.8 | m (multiplet) |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. nih.gov For this compound, COSY would be instrumental in assigning the protons within the furan and naphthalene ring systems by showing correlations between adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nih.gov This technique allows for the unambiguous assignment of each carbon atom that bears a proton, linking the information from the ¹H and ¹³C spectra. For instance, the vinylic proton signal would show a cross-peak with its corresponding vinylic carbon signal.

A cross-peak between the vinylic proton and the cyano carbon.

Correlations from the vinylic proton to carbons in both the furan and naphthalene rings, confirming the connectivity of these large aromatic systems to the central double bond.

Correlations between the furan protons and the carbons of the acrylonitrile bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry, in this case, the (E/Z) configuration of the double bond. A spatial correlation between the vinylic proton and protons on either the furan or naphthalene ring would help establish the geometry around the C=C double bond.

While solution-state NMR characterizes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides information about the structure and dynamics in the crystalline state. For a compound like this compound, ssNMR could be used to study polymorphism (the existence of multiple crystalline forms), as different packing arrangements would result in distinct NMR spectra. Furthermore, ssNMR can probe molecular dynamics, such as the rotation of the furan or naphthyl rings within the crystal lattice. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction offers the most definitive structural proof, providing precise 3D coordinates of every atom in the crystalline state. This allows for the absolute determination of molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Growing a suitable single crystal of this compound would allow for the determination of its fundamental crystallographic parameters. While specific data for the title compound is not available, analysis of the closely related structure, (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile, provides a strong model for the expected results. nih.govnih.gov The key parameters determined include the crystal system, space group, and unit cell dimensions.

Illustrative Crystallographic Parameters for a Structurally Analogous Compound (Data for (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile) nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅N |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.3194 (11) |

| b (Å) | 16.4796 (16) |

| c (Å) | 7.2596 (7) |

| Volume (ų) | 1473.8 (2) |

| Z | 4 |

SCXRD also reveals how individual molecules pack together to form the crystal lattice. This packing is governed by a network of non-covalent intermolecular forces. For this compound, the extended π-systems of the furan and naphthalene rings are expected to play a dominant role. Potential interactions include:

π-π Stacking: The planar aromatic rings of adjacent molecules may stack on top of each other.

C-H···π Interactions: Hydrogen atoms from one molecule can interact favorably with the electron-rich π-cloud of an aromatic ring on a neighboring molecule. nih.gov

C-H···N Interactions: Weak hydrogen bonds may form between aromatic or vinylic protons and the nitrogen atom of the cyano group on an adjacent molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₁₇H₁₁NO, the expected exact mass can be calculated. This high level of mass accuracy allows for the unambiguous confirmation of the compound's elemental formula.

The likely fragmentation patterns would involve the cleavage of the bonds connecting the furan, naphthalene, and acrylonitrile moieties. Key fragmentation pathways could include:

Loss of the cyano radical (·CN), a common fragmentation for nitriles.

Cleavage of the bond between the furan ring and the acrylonitrile backbone, leading to fragments corresponding to the furyl group and the 2-naphthylacrylonitrile cation, or vice-versa.

Fragmentation of the naphthalene ring, often characterized by the loss of acetylene (B1199291) (C₂H₂) or other small neutral molecules.

Cleavage at the bond between the naphthalene ring and the main structure.

The analysis of these fragmentation patterns, by comparing the measured m/z values of the fragment ions with calculated values for possible structures, would allow for a detailed confirmation of the molecule's proposed structure. mdpi.com

Table 1: Predicted HRMS Data for this compound

| Feature | Predicted Value/Information |

|---|---|

| Molecular Formula | C₁₇H₁₁NO |

| Calculated Exact Mass | 245.08406 u |

| Molecular Ion (M+) | m/z 245.0841 |

| Key Predicted Fragments | [M-CN]⁺, [C₁₀H₇]⁺ (Naphthyl cation), [C₄H₃O]⁺ (Furyl cation) |

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule and providing information about its conformational state.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its constituent parts. rsc.orgbohrium.com

Key expected vibrational modes include:

Nitrile (C≡N) stretch: A sharp and intense absorption band is anticipated in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for the acrylonitrile moiety. rsc.org

Aromatic C-H stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, corresponding to the C-H stretching vibrations of the furan and naphthalene rings.

C=C stretching: The spectrum will likely display several bands in the 1500-1650 cm⁻¹ region, arising from the C=C stretching vibrations within the furan and naphthalene aromatic rings, as well as the C=C double bond of the acrylonitrile backbone.

Furan ring vibrations: Characteristic bands for the furan ring, including C-O-C stretching, are expected around 1000-1250 cm⁻¹.

Naphthalene ring vibrations: The naphthalene moiety will contribute to a series of bands in the fingerprint region (below 1500 cm⁻¹), corresponding to ring breathing modes and out-of-plane C-H bending.

The precise positions of these bands can be influenced by the electronic interactions between the different parts of the molecule.

Table 2: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Alkene C=C | ~1620 | Medium |

| Aromatic C=C | 1500 - 1600 | Medium to Strong |

| Furan C-O-C | 1000 - 1250 | Medium |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide additional structural information.

Expected prominent Raman signals include:

Nitrile (C≡N) stretch: The C≡N stretching vibration is also Raman active and would appear as a strong signal in the 2220-2240 cm⁻¹ region.

Aromatic ring vibrations: The symmetric breathing modes of the furan and naphthalene rings are typically strong in the Raman spectrum and would provide valuable information about the aromatic systems. The C=C stretching vibrations of the aromatic rings are also expected to be prominent. mdpi.comnih.gov

C=C stretch of the acrylonitrile backbone: This vibration should also be observable in the Raman spectrum.

By combining FTIR and Raman data, a more complete picture of the vibrational modes of the molecule can be obtained.

Table 3: Predicted Raman Spectral Data for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2240 | Strong |

| Aromatic Ring Breathing | 1000 - 1600 | Strong |

| Aromatic C=C | 1500 - 1600 | Strong |

Electronic Spectroscopy for Electronic Transitions and Conjugation Extent

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, probes the electronic transitions within a molecule. These techniques are particularly useful for characterizing conjugated systems like this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to be dominated by π-π* transitions within its extensive conjugated system. researchgate.net

The molecule is composed of a naphthalene group, a furan group, and an acrylonitrile moiety, which together form a donor-π-acceptor type structure. The electron-rich furan and naphthalene rings can act as electron donors, while the electron-withdrawing nitrile group acts as an acceptor, connected through the π-system of the double bond. This intramolecular charge transfer (ICT) character is expected to give rise to a strong absorption band at a relatively long wavelength.

The spectrum would likely exhibit:

High-energy absorption bands corresponding to the localized π-π* transitions of the naphthalene and furan rings. researchgate.netresearchgate.net

A lower-energy, intense absorption band corresponding to the ICT transition from the donor moieties (furan and naphthalene) to the acceptor moiety (nitrile). The position of this band is sensitive to the solvent polarity, a phenomenon known as solvatochromism. rsc.org

The extent of conjugation and the interaction between the aromatic systems can be inferred from the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax Range (nm) | Notes |

|---|---|---|

| π-π* (Naphthalene) | 250 - 350 | Multiple bands expected. researchgate.net |

| π-π* (Furan) | < 250 |

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited singlet state to the ground state. Many conjugated organic molecules, particularly those with donor-acceptor structures, are fluorescent. It is anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum.

The fluorescence spectrum would provide information about:

The energy of the first excited singlet state (S₁): The emission maximum is indicative of the energy gap between the S₁ and the ground state (S₀).

Quantum Yield (ΦF): This measures the efficiency of the fluorescence process. The quantum yield can be influenced by factors such as the rigidity of the molecule and the presence of non-radiative decay pathways.

Stokes Shift: The difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often observed in molecules that undergo a significant change in geometry or electronic distribution upon excitation, which is common for ICT compounds. rsc.org

Phosphorescence, which is emission from an excited triplet state, is less common at room temperature in solution but might be observable under specific conditions, such as in a rigid matrix at low temperatures. The study of both fluorescence and phosphorescence provides a more complete understanding of the excited state dynamics of the molecule. The photophysical properties are likely to be solvent-dependent due to the ICT nature of the molecule. researchgate.netipme.ru

Table 5: Predicted Photoluminescence Data for this compound

| Property | Predicted Characteristic |

|---|---|

| Fluorescence Emission | Expected in the blue to green region of the spectrum. |

| Stokes Shift | Expected to be significant due to ICT character. |

| Quantum Yield | Moderate to high, depending on solvent and rigidity. |

| Phosphorescence | Potentially observable at low temperatures in a rigid matrix. |

Table 6: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-furaldehyde | |

| 2-naphthylacetonitrile (B189437) | |

| Naphthalene | |

| Furan | |

| Acrylonitrile |

Computational Chemistry and Theoretical Investigations of 3 2 Furyl 2 2 Naphthyl Acrylonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are foundational to understanding the behavior of a molecule at the atomic and electronic levels. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. numberanalytics.com For a molecule like 3-(2-furyl)-2-(2-naphthyl)acrylonitrile, with its conjugated system of furan (B31954), naphthalene (B1677914), and acrylonitrile (B1666552) moieties, QM calculations would reveal how these different parts of the molecule interact electronically.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular structures and energies. researchgate.netresearchgate.net For this compound, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation. Key parameters such as bond lengths, bond angles, and the dihedral angles between the planar furan and naphthalene rings would be calculated.

This analysis would identify the most stable isomer (E or Z) and the rotational barriers around the single bonds, providing a detailed energy landscape of the molecule's possible shapes.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parameters. digitalcommonsdata.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy predictions. These would be used to refine the results obtained from DFT, offering a more precise understanding of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com

HOMO and LUMO Energy Levels and Spatial Distributions

Analysis of the HOMO and LUMO provides critical insights into a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org

For this compound, one would expect the HOMO to be distributed across the electron-rich aromatic systems (the furan and naphthalene rings), while the LUMO would likely be localized on the electron-withdrawing acrylonitrile group. asianpubs.org A smaller HOMO-LUMO gap would suggest higher reactivity.

Illustrative Data Table for FMO Analysis

The following table contains representative values based on similar acrylonitrile derivatives found in the literature. Specific data for this compound is not available.

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -5.8 to -6.2 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -2.1 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 3.4 to 4.1 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. malayajournal.org |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map, also called a Molecular Electrostatic Potential (MEP) surface, is a visual tool used to understand charge distribution. researchgate.netdeeporigin.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors indicate regions of varying charge: red typically signifies electron-rich, negative potential areas (attractive to electrophiles), while blue indicates electron-poor, positive potential areas (attractive to nucleophiles). numberanalytics.comavogadro.cc

For this compound, an ESP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity. The hydrogen atoms on the aromatic rings would likely exhibit positive potential. This mapping helps predict sites for intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

Spectroscopic Parameter Prediction via Computational Models (e.g., NMR shielding constants, vibrational frequencies)

Computational quantum chemistry provides robust methods for the a priori prediction of spectroscopic parameters, offering valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate properties like Nuclear Magnetic Resonance (NMR) shielding constants and vibrational frequencies.

NMR Shielding Constants: The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, often paired with a DFT functional like B3LYP, is a widely accepted approach for calculating the isotropic shielding constants (σ) of nuclei. wikipedia.org These theoretical shielding values can then be converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While no specific computational studies on this compound are publicly available, the methodology would involve optimizing the molecule's geometry and then performing GIAO calculations. The results would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule, aiding in the assignment of experimental NMR spectra. For complex organic molecules, these calculations can be particularly useful in resolving ambiguities in signal assignments. The accuracy of these predictions is dependent on the level of theory and the basis set employed. wikipedia.org

Illustrative Predicted NMR Chemical Shifts:

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT/GIAO calculation for this compound. This data is for illustrative purposes only and does not represent actual calculated or experimental values for this specific molecule.

| Atom Type | Predicted Chemical Shift (ppm) |

| Naphthyl C-H | 7.5 - 8.2 |

| Naphthyl quat. C | 125 - 135 |

| Furyl C-H | 6.5 - 7.8 |

| Furyl quat. C | 110 - 150 |

| Acrylonitrile α-C | 115 - 120 |

| Acrylonitrile β-C | 140 - 145 |

| Acrylonitrile CH | 7.0 - 7.5 |

| Cyano C | 118 - 122 |

| Table 1: Hypothetical predicted NMR chemical shifts for this compound, illustrating the expected ranges for different carbon and proton environments. |

Vibrational Frequencies: Theoretical vibrational analysis is another powerful application of computational chemistry, used to predict infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculations are typically performed at the same level of theory as the geometry optimization.

The predicted frequencies often exhibit systematic errors due to the harmonic approximation and the choice of basis set. To improve agreement with experimental data, it is common practice to apply a scaling factor to the calculated frequencies. nih.gov For instance, a scaling factor of 0.961 is often used for calculations with the B3LYP functional. nih.gov

A computational study of this compound would yield a list of vibrational modes, their frequencies, and their IR/Raman intensities. This information is invaluable for assigning peaks in experimental spectra to specific molecular motions, such as the characteristic C≡N stretch of the nitrile group, C-H stretches of the aromatic rings, and various bending and torsional modes.

Illustrative Predicted Vibrational Frequencies:

The following table provides an example of the kind of data a vibrational frequency calculation would produce. This data is illustrative and not specific to this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Intensity |

| Naphthyl C-H stretch | 3100 - 3000 | Medium |

| Furyl C-H stretch | 3150 - 3120 | Medium |

| C≡N stretch | 2230 - 2220 | Strong |

| C=C stretch (alkene) | 1650 - 1620 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Strong |

| C-H in-plane bend | 1300 - 1000 | Variable |

| C-H out-of-plane bend | 900 - 650 | Strong |

| Table 2: Illustrative predicted vibrational frequencies for key functional groups in this compound. |

Reaction Pathway Elucidation and Transition State Characterization through Computational Methods

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For the synthesis of this compound, which could potentially be formed via a Knoevenagel or similar condensation reaction, computational methods can be used to model the reaction pathway. This would involve the reaction of 2-naphthylacetonitrile (B189437) with 2-furaldehyde. Theoretical calculations can determine the activation energies for each step of the proposed mechanism, providing insights into the reaction kinetics and the feasibility of the pathway. nih.gov

Transition State Theory: Transition State Theory (TST) is a fundamental concept in these investigations. wikipedia.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing transition states is a key goal of computational reaction mechanism studies. This is typically achieved by searching for a stationary point with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

The Gibbs free energy of activation (ΔG‡) can be calculated from the energies of the reactants and the transition state. This value is directly related to the reaction rate constant and provides a quantitative measure of the kinetic barrier of the reaction. wikipedia.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, in related syntheses of acrylonitrile derivatives, computational studies have been used to understand the role of catalysts and to predict the regioselectivity of reactions. mdpi.com

Topological Analysis of Electron Density (AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to partition a molecule into atomic basins and to characterize the chemical bonds between them. wikipedia.org This approach is based on the topology of the electron density, a quantum mechanical observable.

The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. Several properties of the electron density at the BCP are used to characterize the nature of the chemical bond:

The electron density at the BCP (ρ(rbcp)) : Higher values are indicative of stronger bonds.

The Laplacian of the electron density (∇²ρ(rbcp)) : This indicates whether the electron density is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, characteristic of closed-shell interactions like ionic bonds or van der Waals interactions).

The total energy density (H(rbcp)) : The sign of H(rbcp) can also help distinguish between shared and closed-shell interactions.

A topological analysis of this compound would provide a quantitative description of the bonding within the molecule. It could be used to assess the degree of covalency in the C-C, C-N, C-O, and C-H bonds, and to investigate weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or π-π stacking interactions if the conformation allows. Recent studies on positional isomers of other complex acrylonitrile derivatives have successfully used QTAIM to evaluate the strength of various intra- and intermolecular interactions. frontiersin.org

Illustrative AIM Parameters:

The following table presents hypothetical AIM parameters for selected bonds in this compound, illustrating the type of information that can be obtained. This data is for illustrative purposes only.

| Bond | ρ(rbcp) (a.u.) | ∇²ρ(rbcp) (a.u.) | H(rbcp) (a.u.) | Bond Character |

| C=C (alkene) | ~0.30 | < 0 | < 0 | Covalent |

| C≡N (nitrile) | ~0.40 | > 0 | < 0 | Polar Covalent |

| C-C (aryl-alkene) | ~0.25 | < 0 | < 0 | Covalent |

| C-H (aryl) | ~0.27 | < 0 | < 0 | Covalent |

| Table 3: Hypothetical AIM parameters for selected bonds in this compound. The values illustrate the expected trends for different bond types. |

Exploration of Chemical Reactivity and Derivatization Strategies

Modification of the Acrylonitrile (B1666552) Moiety

The acrylonitrile fragment is characterized by two key reactive sites: the carbon-carbon double bond (olefin) and the carbon-nitrogen triple bond (nitrile). These functionalities are conjugated, which influences their chemical behavior and allows for a variety of derivatization strategies.

The electron-deficient nature of the olefinic bond, due to the electron-withdrawing effect of the adjacent nitrile and aromatic groups, makes it susceptible to nucleophilic attack and selective reduction.

Hydrogenation : The carbon-carbon double bond can be selectively hydrogenated without affecting the aromatic rings or the nitrile group under controlled conditions. Catalytic hydrogenation using metal catalysts like palladium, ruthenium, or nickel is a common method. nih.gov For instance, studies on analogous chalcone (B49325) derivatives, such as 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, have demonstrated that yeast-mediated biotransformations can achieve highly efficient and selective hydrogenation of the C=C bond to yield the corresponding saturated propan-1-one with greater than 99% conversion. nih.govresearchgate.net Similarly, the hydrogenation of 3-(2-furyl)acrolein (B1300914) over ruthenium nanoparticles proceeds sequentially, first reducing the olefinic bond and then the aldehyde. researchgate.net This suggests that 3-(2-furyl)-2-(2-naphthyl)acrylonitrile can be converted to 3-(2-furyl)-2-(2-naphthyl)propionitrile.

Halogenation : The addition of halogens (e.g., Br₂, Cl₂) across the double bond is an expected reaction, leading to the formation of a dihalo derivative. This reaction would likely proceed via an electrophilic addition mechanism. Bromination of similar α,β-unsaturated systems is a well-established transformation. bohrium.com

Epoxidation : The olefinic bond can be converted into an epoxide ring using oxidizing agents like peroxy acids (e.g., m-CPBA) or through biocatalytic methods. Aromatic epoxides are valuable synthetic intermediates. nih.gov While direct epoxidation of the target molecule is not detailed, the enzymatic epoxidation of naphthalene (B1677914) systems has been successfully demonstrated, suggesting that similar approaches could be viable for the acrylonitrile moiety, leading to the formation of 2-(2-furyl)-3-(2-naphthyl)oxirane-2-carbonitrile. nih.gov

Table 1: Potential Functionalization Reactions of the Olefinic Bond This table is generated based on expected reactivity and data from analogous compounds.

| Reaction | Reagents/Catalyst | Expected Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C or Yeast (e.g., Saccharomyces cerevisiae) | 3-(2-furyl)-2-(2-naphthyl)propionitrile |

| Bromination | Br₂ in CCl₄ | 2,3-dibromo-3-(2-furyl)-2-(2-naphthyl)propionitrile |

| Epoxidation | m-CPBA or Peroxygenase | 2-(2-furyl)-3-(2-naphthyl)oxirane-2-carbonitrile |

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties. researchgate.net Its strong dipole moment and linear geometry are key features in its reactivity. researchgate.net

Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields an amide, 3-(2-furyl)-2-(2-naphthyl)acrylamide, while complete hydrolysis under more forcing conditions affords the corresponding carboxylic acid, 3-(2-furyl)-2-(2-naphthyl)propanoic acid. The hydrolysis of acrylonitrile with sulfuric acid to give acrylamide (B121943) sulfate (B86663) is a well-known industrial process. wikipedia.org

Reduction : The nitrile group can be reduced to a primary amine, [2-(2-furyl)-1-(2-naphthyl)ethyl]methanamine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like Raney Nickel. This transformation provides a route to novel amine derivatives.

Cycloaddition : The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with azides can yield tetrazole rings, while reaction with nitrile oxides can form 1,2,4-oxadiazoles. uchicago.edumdpi.com These reactions are powerful methods for constructing five-membered heterocyclic rings, a common motif in medicinal chemistry. The reactivity in such cycloadditions can be enhanced by electron-withdrawing groups on the participating molecules. mdpi.com

Table 2: Potential Transformations of the Nitrile Group This table is generated based on established nitrile chemistry.

| Reaction | Reagents/Catalyst | Expected Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), H₂O | 3-(2-furyl)-2-(2-naphthyl)acrylamide |

| Full Hydrolysis | H₂SO₄, H₂O, heat or NaOH, H₂O, heat | 3-(2-furyl)-2-(2-naphthyl)propanoic acid |

| Reduction | LiAlH₄ or H₂, Raney Ni | [2-(2-furyl)-1-(2-naphthyl)ethyl]methanamine |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-{[1-(2-furyl)-2-(2-naphthyl)]vinyl}-1H-tetrazole |

Functionalization of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles and susceptible to ring-opening reactions under specific conditions.

Furan readily undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, often under milder conditions than those required for benzene (B151609). numberanalytics.compearson.com Substitution preferentially occurs at the C5 position (α-position) because the existing substituent already occupies the C2 position. The intermediate carbocation formed by attack at the C5 position is better stabilized by resonance involving the oxygen atom's lone pair compared to attack at the β-positions (C3 or C4). pearson.comchegg.com Studies on related 2-substituted-3-furylacrylonitriles have shown that substitution, such as the introduction of a methylthio or methylsulfonyl group, occurs at the C5 position of the furan ring. chempap.org

Table 3: Potential Electrophilic Substitution Reactions on the Furan Ring This table is generated based on the known reactivity of the furan nucleus.

| Reaction | Reagents/Catalyst | Expected Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 3-(5-nitro-2-furyl)-2-(2-naphthyl)acrylonitrile |

| Bromination | Br₂ in Dioxane | 3-(5-bromo-2-furyl)-2-(2-naphthyl)acrylonitrile |

| Acylation | Acetic Anhydride / BF₃·OEt₂ | 3-(5-acetyl-2-furyl)-2-(2-naphthyl)acrylonitrile |

The furan ring can be opened by various methods, including oxidation or treatment with strong acids, leading to the formation of 1,4-dicarbonyl compounds. rsc.orgnih.govstudysmarter.co.ukdocumentsdelivered.com This reactivity is exploited in various synthetic strategies. For example, oxidation can convert the furan moiety into a reactive cis-enedione. nih.gov In the presence of mineral acids, furan derivatives can undergo ring-opening to form linear chain compounds. studysmarter.co.uk Furthermore, acid-catalyzed interactions of specific 2-substituted furans with aldehydes can lead to a Pictet-Spengler-like reaction, involving a furan ring-opening/indole (B1671886) ring-closure cascade to produce complex indole derivatives. researchgate.net This suggests that under acidic conditions, the furan ring in this compound could potentially undergo rearrangement or fragmentation.

Functionalization of the Naphthalene Ring

The naphthalene ring system is less reactive towards electrophilic substitution than the furan ring but more reactive than benzene. The existing substituent at the C2 position directs incoming electrophiles primarily to the C6 and C8 positions. Functionalization of the naphthalene core is a key strategy for modifying the lipophilicity and steric profile of the molecule. nih.gov

Electrophilic Aromatic Substitution : Reactions such as nitration, sulfonation, and halogenation can be performed on the naphthalene ring. The precise location of substitution will depend on the reaction conditions and the directing influence of the vinylacrylonitrile substituent.

Oxidative Reactions : The naphthalene ring can be oxidized to form naphthoquinones or undergo dearomatizing epoxidation. nih.gov Biocatalytic epoxidation of naphthalene using peroxygenases can generate naphthalene epoxides, which are versatile intermediates that can be opened by nucleophiles to yield trans-disubstituted dihydronaphthalene derivatives. nih.gov This chemoenzymatic approach could provide access to chiral, highly functionalized analogues of the parent compound.

Table 4: Potential Functionalization Reactions of the Naphthalene Ring This table is generated based on established naphthalene chemistry.

| Reaction | Reagents/Catalyst | Expected Product (Major Isomers) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-(2-furyl)-2-(nitro-2-naphthyl)acrylonitrile (mixture of isomers) |

| Bromination | Br₂ / FeBr₃ | 3-(2-furyl)-2-(bromo-2-naphthyl)acrylonitrile (mixture of isomers) |

| Biocatalytic Epoxidation | Peroxygenase / H₂O₂ | Epoxide of the naphthalene ring |

Regioselective Aromatic Substitution on the Naphthalene System

The naphthalene ring in this compound is expected to be deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the α,β-unsaturated nitrile group. This deactivating influence is transmitted through the C-C bond connecting the naphthalene to the acrylonitrile moiety. In 2-substituted naphthalenes, electrophilic attack generally occurs at the C1, C3, C6, or C8 positions. The precise regioselectivity is a delicate balance of electronic and steric effects.

Conversely, nucleophilic aromatic substitution (SNAr) on the naphthalene ring is less likely unless a good leaving group is present at an activated position. However, derivatization strategies could involve the introduction of a leaving group, such as a halogen, onto the naphthalene ring, which could then be displaced by a nucleophile. For example, nucleophilic aromatic substitution has been observed in 2-sulfonyl-substituted 1-methoxynaphthalenes. rsc.org

Below is a table summarizing the expected regioselectivity for the nitration of a deactivated naphthalene analog, which serves as a model for the behavior of this compound.

| Reaction Type | Electrophile | Predicted Major Regioisomers | Rationale | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | NO2+ | 5-nitro and 8-nitro derivatives | Attack on the unsubstituted ring is favored due to deactivation of the substituted ring. The α-positions (5 and 8) are generally more reactive in electrophilic substitution of naphthalene. | cardiff.ac.uk |

| Electrophilic Bromination | Br+ | 5-bromo and 8-bromo derivatives | Similar to nitration, electrophilic attack is directed away from the deactivated ring. | acs.org |

Hydrogenation of the Naphthalene Ring

The hydrogenation of this compound presents a chemoselectivity challenge due to the presence of multiple reducible functional groups: the naphthalene ring, the furan ring, and the carbon-carbon double bond of the acrylonitrile moiety. The selective hydrogenation of the naphthalene ring to the corresponding tetralin derivative would significantly alter the steric and electronic properties of the molecule, providing access to a new class of derivatives.

The catalytic hydrogenation of naphthalene and its derivatives to form tetralin is a well-established industrial process, often employing catalysts such as nickel, palladium, or platinum. A patent describes the hydrogenation of naphthalene compounds under mild conditions using a Raney nickel-aluminum alloy in an aqueous alkali solution, which can selectively reduce one of the rings in substituted naphthalenes. google.com However, the furan ring is also susceptible to hydrogenation, typically under similar conditions, which can lead to the opening of the furan ring. The carbon-carbon double bond of the acrylonitrile is highly activated and would likely be the most readily hydrogenated site.

Achieving selective hydrogenation of the naphthalene ring would therefore require careful selection of the catalyst and reaction conditions. For instance, certain rhodium-based catalysts have shown selectivity in the hydrogenation of acrylonitrile-butadiene copolymers in aqueous latex form. semanticscholar.org It is conceivable that a heterogeneous catalyst with specific steric and electronic properties could be developed to favor the adsorption and subsequent hydrogenation of the naphthalene ring over the furan or acrylonitrile moieties.

The following table outlines potential catalytic systems and the expected outcomes for the hydrogenation of a model compound containing both naphthalene and furan rings.

| Catalyst System | Reaction Conditions | Expected Major Product | Comments | Reference |

|---|---|---|---|---|

| Raney Ni/Al alloy, aq. NaOH | Room Temperature | Tetralin derivative | This system is reported to selectively hydrogenate the unsubstituted ring of naphthalene derivatives under mild conditions. | google.com |

| Pd/C, H2 (low pressure) | Room Temperature, Ethanol | Hydrogenated C=C bond | The activated double bond of the acrylonitrile is expected to be the most reactive site under mild conditions. | clockss.org |

| RhCl(TPPMS)3, H2 | Aqueous media | Potential for selective hydrogenation | Water-soluble rhodium catalysts have shown selectivity in the hydrogenation of unsaturated polymers. | semanticscholar.org |

Synthesis of Polymeric Structures and Macromolecular Architectures Incorporating the Acrylonitrile Monomer

The acrylonitrile group in this compound makes it a potential monomer for polymerization reactions. Acrylonitrile itself is a key monomer in the production of a wide range of commercially important polymers and copolymers, such as polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fibers, and acrylonitrile-butadiene-styrene (ABS) resins. The incorporation of the bulky and functional 3-(2-furyl)-2-(2-naphthyl) moiety into a polymer backbone could impart unique optical, thermal, and mechanical properties to the resulting material.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the polymerization of functional monomers. The synthesis of poly(acrylonitrile)-functionalized porous aromatic frameworks has been achieved via ATRP, demonstrating the utility of this method for creating complex polymer architectures. osti.gov Similarly, amine-functionalized poly(styrene-acrylonitrile) has been synthesized using nitroxide-mediated polymerization (NMP). bac-lac.gc.ca These examples suggest that this compound could be successfully polymerized or copolymerized with other monomers using these advanced techniques.

The resulting polymers would possess pendant furan and naphthalene groups, which could be further functionalized post-polymerization. For instance, the furan rings could be used as dienes in Diels-Alder reactions to crosslink the polymer chains, while the naphthalene units could be modified to tune the polymer's fluorescence or other photophysical properties.

The table below presents data on the polymerization of functionalized acrylonitrile monomers, providing a basis for predicting the polymerization behavior of this compound.

| Polymerization Method | Monomer | Initiator/Catalyst | Resulting Polymer Structure | Potential Properties | Reference |

|---|---|---|---|---|---|